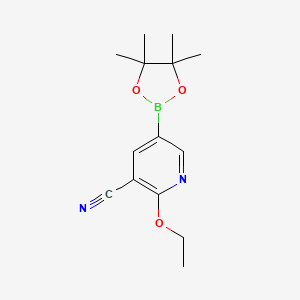

![molecular formula C11H8N2O2 B577660 [2,4'-Bipyridine]-6-carboxylic acid CAS No. 1214327-06-6](/img/structure/B577660.png)

[2,4'-Bipyridine]-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

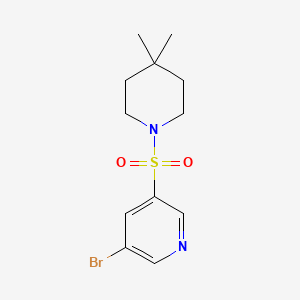

Bipyridines are a class of organic compounds with the formula (C5H4N)2, often abbreviated as “bpy” or “bipy”. They are used as coformers and ligands in coordination chemistry . The 2,2’-bipyridine isomers are particularly notable .

Synthesis Analysis

Bipyridine isomers can be subjected to solid form screening and crystal structure prediction . One anhydrate and a formic acid disolvate were crystallized for 2,2’-bipyridine .Molecular Structure Analysis

The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

Bipyridines can react with various substances. For example, they can form multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids .Scientific Research Applications

Use in Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands derived from 2,2'-bipyridine dicarboxylic acids, including [2,4'-Bipyridine]-6-carboxylic acid derivatives, have been prepared for use in copper-based dye-sensitized solar cells. These studies focus on the role of hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures, which is crucial for their application in DSCs (Constable et al., 2009).

Development of Organic-Soluble Lanthanide Complexes : Research has been conducted on the synthesis of 4-aryl-2,2′-bipyridine-6-carboxylic acids with long-chained para-alkoxy residues. These ligands have been used to prepare neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. The photophysical properties of these complexes are studied, contributing to our understanding of luminescent materials (Krinochkin et al., 2019).

Formation of Metal-Organic Frameworks (MOFs) : The coordination behavior and network formation of 2,2′-bipyridine derivatives, including tetracarboxylic and dicarboxylic variants, have been explored with rare and alkaline earth metals. These studies provide insights into the formation of complex structures like MOFs, which have applications in gas storage, catalysis, and more (Kelly et al., 2008).

Synthesis of Metal-Containing Building Blocks : Research on the first monocarboxylate-substituted 4,4'-bipyridine ligand, 4,4'-bipyridine-2-carboxylic acid, has shown its usefulness in the formation of metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).

Synthesis of Tridentate Ligands for Lanthanide Complexation : A study has described the synthesis of 5′-substituted-2,2′-bipyridine-6-carboxylic acid derivatives, which are suitable for complexing with lanthanide(III) cations. This research contributes to the development of materials with potential applications in areas such as luminescence and magnetism (Charbonnière et al., 2001).

Mechanism of Action

Target of Action

Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,4’-Bipyridine-6-carboxylic acid may interact with metal ions or other molecules in biological systems.

Mode of Action

It is known that the nitrogen atoms in the bipyridine structure can facilitate the accommodation of larger carboxylic acids, leading to higher conformational flexibility compared to other bipyridine compounds . This suggests that 2,4’-Bipyridine-6-carboxylic acid may interact with its targets in a flexible manner, potentially leading to various biochemical effects.

Result of Action

It is known that changes to the coordination environment near the active site of similar compounds can have a large impact on the efficiency of water oxidation catalysis . This suggests that 2,4’-Bipyridine-6-carboxylic acid may have potential applications in catalysis or other chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4’-Bipyridine-6-carboxylic acid. For instance, the critical relative humidity for the interconversion of anhydrate and hydrate forms of similar bipyridine compounds is at 35% at room temperature . This suggests that humidity and temperature could affect the stability and activity of 2,4’-Bipyridine-6-carboxylic acid.

Safety and Hazards

Future Directions

Bipyridines and their derivatives are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests potential future directions for the study and application of “[2,4’-Bipyridine]-6-carboxylic acid”.

Properties

IUPAC Name |

6-pyridin-4-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMXDDGOPFNDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673538 |

Source

|

| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-06-6 |

Source

|

| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)